molecular formula C14H12BrN3OS B3732082 5-amino-1-(3-bromophenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-bromophenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B3732082
M. Wt: 350.24 g/mol
InChI Key: CBMUFMXYACTOCA-UHFFFAOYSA-N
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Description

The compound 5-amino-1-(3-bromophenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrol-3-one core substituted with a 3-bromophenyl group at position 1 and a 4-methylthiazole moiety at position 2.

Properties

IUPAC Name

1-(3-bromophenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c1-8-7-20-14(17-8)12-11(19)6-18(13(12)16)10-4-2-3-9(15)5-10/h2-5,7,16,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMUFMXYACTOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 5-amino-1-(2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Structural Difference : Replaces the 3-bromophenyl group with a 2,4-dimethoxyphenyl substituent.
  • Impact : Methoxy groups (-OCH₃) increase electron density on the aromatic ring, enhancing π-π interactions but reducing steric hindrance compared to bromine. This analog (CAS 951945-67-8) has a molecular weight of 331.39 g/mol and is used in pharmaceutical R&D due to its high purity (≥97%) .
b) 5-amino-1-(4-fluorophenyl)-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Structural Difference : Substitutes the 3-bromophenyl with 4-fluorophenyl and replaces the thiazole with a benzimidazole ring.
  • Impact: Fluorine’s electronegativity enhances dipole interactions, while benzimidazole increases hydrogen-bonding capacity (3 H-bond donors vs. 1 in the target compound). Molecular weight: 308.31 g/mol .
c) 5-amino-1-(4-bromophenyl)-4-(1H-benzimidazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one
  • Structural Difference : Retains bromine but shifts its position to para (4-bromophenyl) and replaces thiazole with benzimidazole.
  • Impact : The para-bromo configuration may alter binding orientation in biological targets. Molecular weight: 369.20 g/mol .

Heterocyclic Core Modifications

a) 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
  • Structural Difference : Replaces pyrrol-3-one with pyrazol-5-one and substitutes thiazole with benzothiazole.
  • Impact : Benzothiazole’s extended π-system enhances stacking interactions but reduces solubility. This modification is common in antiviral agents .
b) N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide
  • Structural Difference: Features a sulfonamide group on the thiazole ring instead of the amino-pyrrolone system.
  • Impact : Sulfonamide improves metabolic stability and is used in anti-herpetic drugs (e.g., Pritelivir) .

Pharmacological Implications

  • Bromine vs. Fluorine’s electronegativity enhances binding to electron-rich pockets .
  • Thiazole vs. Benzimidazole : Thiazole offers moderate hydrogen-bonding capacity, while benzimidazole provides stronger interactions but may increase molecular weight and synthetic complexity .

Data Tables

Table 1: Molecular Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₄H₁₂BrN₃OS 366.23 2 3 3-bromophenyl, 4-methylthiazole
5-amino-1-(2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-... (CAS 951945-67-8) C₁₆H₁₇N₃O₃S 331.39 2 4 2,4-dimethoxyphenyl
5-amino-1-(4-fluorophenyl)-4-(1H-benzimidazol-2-yl)-... (CAS 459137-97-4) C₁₇H₁₃FN₄O 308.31 3 4 4-fluorophenyl, benzimidazole
5-amino-1-(4-bromophenyl)-4-(1H-benzimidazol-2-yl)-... (CAS 880447-06-3) C₁₇H₁₃BrN₄O 369.20 3 3 4-bromophenyl, benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(3-bromophenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
5-amino-1-(3-bromophenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

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